molecular formula C8H7ClN2S B13248620 2-Chloro-6-ethylthieno[2,3-d]pyrimidine

2-Chloro-6-ethylthieno[2,3-d]pyrimidine

Cat. No.: B13248620
M. Wt: 198.67 g/mol
InChI Key: PYVMOFBRNCVBKR-UHFFFAOYSA-N
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Description

2-Chloro-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system containing both a thiophene and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene-3-carboxylate with urea, followed by chlorination using phosphorus oxychloride (POCl3). The reaction conditions often involve heating and the use of solvents like dimethylformamide (DMF) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps like chlorination, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-amino-6-ethylthieno[2,3-d]pyrimidine.

    Oxidation: Formation of this compound sulfoxide.

    Reduction: Formation of this compound thiol.

Scientific Research Applications

2-Chloro-6-ethylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine
  • 6-Ethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine

Uniqueness

2-Chloro-6-ethylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and ethyl groups allows for versatile modifications and applications in various fields .

Properties

Molecular Formula

C8H7ClN2S

Molecular Weight

198.67 g/mol

IUPAC Name

2-chloro-6-ethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C8H7ClN2S/c1-2-6-3-5-4-10-8(9)11-7(5)12-6/h3-4H,2H2,1H3

InChI Key

PYVMOFBRNCVBKR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CN=C(N=C2S1)Cl

Origin of Product

United States

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